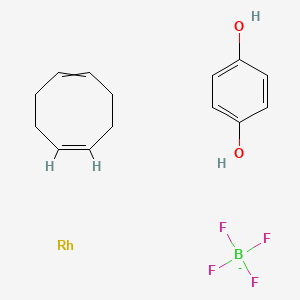
benzene-1,4-diol;(5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate is a rhodium-based catalyst with the molecular formula C14H18BF4O2Rh and a molecular weight of 408.00 g/mol . This compound is known for its yellow powder form and is widely used in various catalytic processes due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate typically involves the reaction of rhodium precursors with 1,5-cyclooctadiene and hydroquinone in the presence of tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the quality and yield of the product. The final product is then purified and characterized to ensure it meets the required specifications .
化学反応の分析
Types of Reactions
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) complexes.
Reduction: It can be reduced to form rhodium(0) species.
Substitution: The compound can undergo ligand substitution reactions with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligands such as phosphines and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments. These products are often used as catalysts in various chemical processes .
科学的研究の応用
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with various ligands, leading to the formation of active catalytic species. These species can then participate in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Acetylacetonatobis(ethylene)rhodium(I)
Uniqueness
1,5-Cyclooctadiene(hydroquinone)rhodium(I) tetrafluoroborate is unique due to its combination of 1,5-cyclooctadiene and hydroquinone ligands, which provide distinct electronic and steric properties. This uniqueness allows it to exhibit different catalytic behaviors compared to other rhodium complexes .
特性
分子式 |
C14H18BF4O2Rh- |
|---|---|
分子量 |
408.00 g/mol |
IUPAC名 |
benzene-1,4-diol;(5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C8H12.C6H6O2.BF4.Rh/c1-2-4-6-8-7-5-3-1;7-5-1-2-6(8)4-3-5;2-1(3,4)5;/h1-2,7-8H,3-6H2;1-4,7-8H;;/q;;-1;/b2-1-,8-7?;;; |
InChIキー |
AZTYAQCGFXPPHA-PGUQZTAYSA-N |
異性体SMILES |
[B-](F)(F)(F)F.C1C/C=C\CCC=C1.C1=CC(=CC=C1O)O.[Rh] |
正規SMILES |
[B-](F)(F)(F)F.C1CC=CCCC=C1.C1=CC(=CC=C1O)O.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


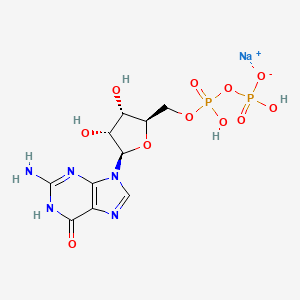


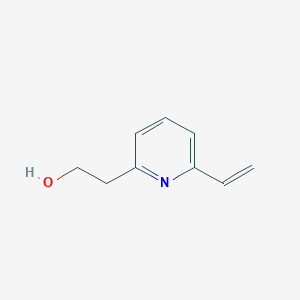
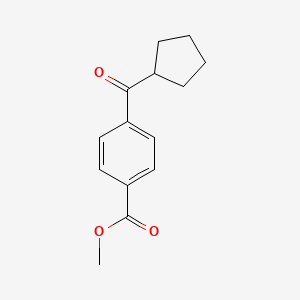
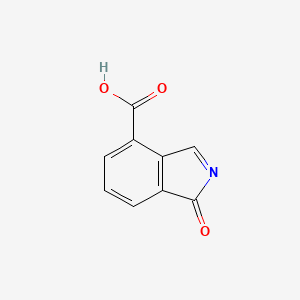
![(3-amino-1-azabicyclo[2.2.2]octan-3-yl) 2,2-diphenylacetate;hydrochloride](/img/structure/B11927036.png)
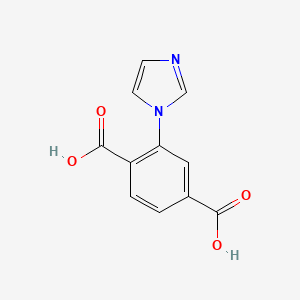
![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)
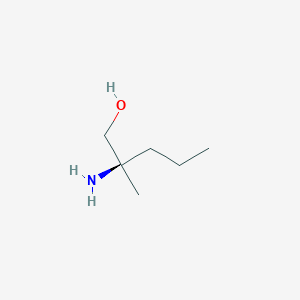
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
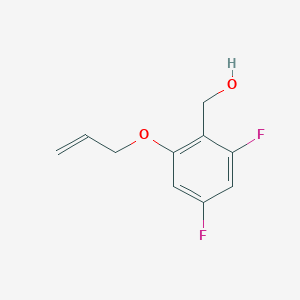
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
